molecular formula C13H13NO B13672957 (2-Amino-[1,1'-biphenyl]-3-yl)methanol

(2-Amino-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B13672957
M. Wt: 199.25 g/mol
InChI Key: APHCGBMHSSLEAY-UHFFFAOYSA-N
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Description

(2-Amino-[1,1'-biphenyl]-3-yl)methanol is a biphenyl derivative featuring an amino (-NH₂) group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position of one phenyl ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-donating amino group, which enhances solubility in polar solvents and facilitates participation in hydrogen bonding and nucleophilic reactions.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(2-amino-3-phenylphenyl)methanol

InChI

InChI=1S/C13H13NO/c14-13-11(9-15)7-4-8-12(13)10-5-2-1-3-6-10/h1-8,15H,9,14H2

InChI Key

APHCGBMHSSLEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:

    Nitration: The biphenyl compound is nitrated to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for (2-Amino-[1,1’-biphenyl]-3-yl)methanol may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: (2-Carboxy-[1,1’-biphenyl]-3-yl)methanol.

    Reduction: (2-Amino-[1,1’-biphenyl]-3-yl)methane.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Amino-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its structural features.

    Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its functional groups.

Mechanism of Action

The mechanism of action of (2-Amino-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxymethyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Substituent Effects

The physicochemical properties of biphenyl methanol derivatives are heavily influenced by substituent type, position, and electronic nature. Key analogs include:

Table 1: Structural Analogs of (2-Amino-[1,1'-biphenyl]-3-yl)methanol

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
(2-Amino-[1,1'-biphenyl]-3-yl)methanol 2-NH₂, 3-CH₂OH C₁₃H₁₃NO 199.25 Inference: High polarity due to -NH₂ and -CH₂OH groups
(4′-Methylbiphenyl-3-yl)methanol 4′-CH₃, 3-CH₂OH C₁₄H₁₄O 198.26 Commercial purity ≥95%; used in organic synthesis
(4′-Chlorobiphenyl-3-yl)methanol 4′-Cl, 3-CH₂OH C₁₃H₁₁ClO 218.68 Lower solubility vs. amino analogs due to electron-withdrawing Cl
(2-Amino-3-methylphenyl)methanol 2-NH₂, 3-CH₃, 1-CH₂OH C₈H₁₁NO 137.18 Positional isomer; reduced steric hindrance vs. biphenyl derivatives
(3'-Methoxy-[1,1'-biphenyl]-3-yl)methanol 3′-OCH₃, 3-CH₂OH C₁₄H₁₄O₂ 214.26 Methoxy group enhances lipophilicity

Physical Properties

  • Melting Points: The amino group in the target compound likely increases melting points compared to non-polar substituents.
  • Solubility: The -NH₂ and -CH₂OH groups in the target compound suggest higher solubility in polar solvents (e.g., DMSO, ethanol) compared to chloro- or methyl-substituted analogs .

Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: Amino groups increase electron density on the biphenyl ring, enhancing nucleophilic aromatic substitution reactivity. In contrast, chloro substituents (e.g., 4′-Chlorobiphenyl-3-yl)methanol) deactivate the ring toward electrophilic attacks .
  • Steric Effects : Bulky substituents (e.g., isopropoxy in ) reduce reaction rates at the hydroxymethyl group compared to the target compound .

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